molecular formula C11H12N2O2 B1622369 Methyl 3-(aminomethyl)-1H-indole-2-carboxylate CAS No. 865660-18-0

Methyl 3-(aminomethyl)-1H-indole-2-carboxylate

Cat. No.: B1622369
CAS No.: 865660-18-0
M. Wt: 204.22 g/mol
InChI Key: RLYPYCFUXGOUCS-UHFFFAOYSA-N
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Description

Structural Significance of the Indole Scaffold in Organic Chemistry

The indole scaffold consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring (Figure 1). This arrangement confers aromaticity, electron-rich character, and regioselective reactivity, making indole a privileged structure in drug discovery.

Key Structural Features:

  • Aromatic Stability: The 10 π-electron system delocalizes across the fused rings, stabilizing electrophilic substitution at C-3 (most reactive) and C-2 positions.
  • Hydrogen-Bonding Capacity: The N-1 hydrogen participates in intermolecular interactions, influencing molecular recognition in biological systems.
  • Synthetic Flexibility: Indole derivatives are accessible via Fischer indole synthesis, transition metal-catalyzed cross-couplings, and biocatalytic methods.

Table 1: Comparative Reactivity of Indole Positions

Position Reactivity Common Functionalization Methods
C-2 Moderate Pd-catalyzed alkynylation, Fe(II)-mediated amination
C-3 High Electrophilic substitution, Co(III)-catalyzed alkynylation
N-1 Variable Alkylation, acylation, directed C-H activation

Position-Specific Functionalization Patterns in Indole Derivatives

Functionalization at C-2 and C-3 positions is critical for tailoring indole derivatives to specific biological targets. Methyl 3-(aminomethyl)-1H-indole-2-carboxylate exemplifies dual functionalization, combining a methyl carboxylate (C-2) and an aminomethyl group (C-3).

C-2 Functionalization:

  • Carboxylate Introduction: Methyl ester groups at C-2 are typically installed via esterification of indole-2-carboxylic acids or transition metal-catalyzed carbonylation.
  • Electronic Effects: The electron-withdrawing carboxylate enhances electrophilicity at adjacent positions, facilitating further derivatization.

C-3 Functionalization:

  • Aminomethyl Group Synthesis: Methods include reductive amination of indole-3-carboxaldehydes or Pd-catalyzed coupling of bromoindoles with amine nucleophiles.
  • Biological Implications: The aminomethyl group at C-3 enhances solubility and enables hydrogen bonding with enzyme active sites.

Table 2: Synthetic Routes for Key Functional Groups

Position Functional Group Method Catalyst Yield (%)
C-2 COOCH₃ Fischer esterification H₂SO₄ 85–92
C-3 CH₂NH₂ Reductive amination NaBH₄ 70–78

Role of Carboxylate and Aminomethyl Groups in Bioactive Indole Systems

The synergistic effects of carboxylate and aminomethyl groups in this compound contribute to its potential as a pharmacophore.

Carboxylate Group Contributions:

  • Metal Chelation: The C-2 carboxylate can coordinate Mg²⁺ or Zn²⁺ ions in enzyme active sites, as seen in HIV-1 integrase inhibitors.
  • Lipophilicity Modulation: Methyl esterification balances solubility and membrane permeability, critical for CNS-targeting agents.

Aminomethyl Group Contributions:

  • Hydrogen-Bond Donor/Acceptor: The primary amine interacts with aspartate or glutamate residues in hyaluronidase and Src kinase binding pockets.
  • Structural Rigidity: The aminomethyl side chain stabilizes conformations favorable for target engagement, as observed in antitubulin agents.

Table 3: Bioactive Indole Derivatives with Similar Substituents

Compound Target IC₅₀/EC₅₀ Mechanism
Indole-2-carboxylic acid HIV-1 integrase 0.13 μM Mg²⁺ chelation
5-Phenyl-3-aminomethyl indole Hyaluronidase 23% inhibition (50 μM) Competitive binding
3-(Aminomethyl)indole Src kinase 102.6 μM ATP-site occlusion

Properties

IUPAC Name

methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)10-8(6-12)7-4-2-3-5-9(7)13-10/h2-5,13H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYPYCFUXGOUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363066
Record name Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865660-18-0
Record name Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions. For instance, the synthesis might begin with the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of environmentally benign reagents and solvents is also emphasized to adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemical Research Applications

Methyl 3-(aminomethyl)-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of more complex indole derivatives. Its versatility allows chemists to modify the indole core for various applications, including:

  • Synthesis of Indole Derivatives : The compound is often utilized as a precursor in the synthesis of indole-2-carboxamides, which have been shown to possess antitubercular properties. For instance, research has demonstrated that specific derivatives exhibit activity against drug-resistant strains of Mycobacterium tuberculosis by targeting the MmpL3 protein involved in cell wall biogenesis .
  • Functionalization : The aminomethyl group allows for further functionalization, enabling the creation of compounds with diverse biological activities. This functionalization can lead to various derivatives that may interact with different biological targets.

Biological Applications

The biological implications of this compound are noteworthy. Its interactions with biological systems have been explored in several studies:

  • Antitubercular Activity : Recent studies have focused on developing novel indole derivatives based on this compound to combat tuberculosis. For example, compounds derived from this compound were synthesized and tested for their ability to inhibit MmpL3, resulting in significant antitubercular activity against both sensitive and resistant strains .
  • Cell Cycle Regulation : Some derivatives have shown antiproliferative effects by inhibiting cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), suggesting potential applications in cancer therapy .

Industrial Applications

In industry, this compound is applied in:

  • Dye and Pigment Synthesis : The compound's structural properties make it suitable for creating dyes and pigments used in textiles and other materials.
  • Green Chemistry Initiatives : Its synthesis often adheres to green chemistry principles by utilizing environmentally benign reagents and optimizing reaction conditions for large-scale production.

Case Studies and Data Analysis

StudyFindingsApplication
Onajole et al. (2013)Developed indole-2-carboxamides targeting MmpL3Antitubercular agents
Lun et al. (2013)Reported high potency against drug-resistant TBDrug development
Bhattarai et al. (2023)Designed acetamide-based compounds with improved ADME profilesPharmaceutical applications

These case studies illustrate the compound's potential in drug design and development, particularly in addressing resistant strains of pathogens.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target proteins, influencing their function. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

Methyl 3-Acetyl-6-chloro-1H-Indole-2-Carboxylate
  • Structure : Features a 3-acetyl (-COCH3) group and 6-chloro substituent.
  • Synthesis : Prepared via acylation of methyl 5-chloro-1H-indole-2-carboxylate with acetyl chloride, followed by purification via chromatography (69.3% yield) .
  • Key Differences: The acetyl group at position 3 is bulkier and more electron-withdrawing than the aminomethyl group, reducing solubility in polar solvents. The chloro substituent at position 6 further enhances lipophilicity, which may influence receptor binding in biological systems.
Methyl 3-Ethyl-6-chloro-1H-Indole-2-Carboxylate
  • Structure : Contains a 3-ethyl (-CH2CH3) group and 6-chloro substituent.
  • Synthesis : Derived from reduction of the corresponding 3-acetyl compound using triethylsilane .
  • Key Differences: The ethyl group is less polar than aminomethyl, leading to lower aqueous solubility. This modification is often employed to improve metabolic stability in drug candidates.
Methyl 3-Amino-6-Methoxy-1H-Indole-2-Carboxylate
  • Structure: Includes a 3-amino (-NH2) group and 6-methoxy (-OCH3) substituent.
  • Key Differences: The direct amino group at position 3 (vs.

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Functional Groups Solubility Trends
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate* ~204.23 Not reported -CH2NH2, -COOCH3 High polarity, water-soluble
Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate 247.0 187–189 -COCH3, -Cl Moderate polarity
Methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate 228.7 Not reported -CH2CH3, -Cl Low polarity
Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate 222.2 Not reported -NH2, -OCH3 High polarity

*Estimated based on structural analogs .

Biological Activity

Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound is characterized by its indole core, which is known for its role in various biological processes. The synthesis typically involves multi-step organic reactions, beginning with the Fischer indole synthesis. This process entails the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole framework. Subsequent functionalization introduces the methyl ester and aminomethyl groups, enhancing the compound's reactivity and biological potential.

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, influencing enzyme activity and receptor functions. The presence of the aminomethyl group allows for potential hydrogen bonding and ionic interactions with proteins, which may modulate their biological activity. This compound has been utilized in studies exploring indole-based signaling pathways in microorganisms, highlighting its relevance in biological research.

Therapeutic Potential

The compound's ability to influence molecular targets within biological systems suggests potential therapeutic applications. It has been shown to modulate pathways involved in cell growth and apoptosis, making it a candidate for further exploration in cancer therapy and other diseases .

Anticancer Activity

A study focusing on indole derivatives demonstrated that modifications at specific positions on the indole ring could significantly alter their biological profiles. For instance, certain substitutions led to increased cytotoxicity against glioblastoma cells, suggesting that this compound may possess similar anticancer properties .

Table 1: Summary of Biological Activities of Indole Derivatives

CompoundActivityIC50 (μM)Reference
This compoundCytotoxicityTBD
Indole-2-carboxylic acid derivativeHIV-1 integrase inhibition0.13
Indolyl-pyridinyl-propenonesCell growth inhibition10 nM

HIV-1 Integrase Inhibition

In another study, derivatives of indole-2-carboxylic acid were found to effectively inhibit HIV-1 integrase activity. The binding conformation analysis revealed that the indole core chelated magnesium ions within the active site of integrase, significantly enhancing its inhibitory effect. This suggests that modifications similar to those seen in this compound could lead to effective antiviral agents .

Table 2: IC50 Values for HIV-1 Integrase Inhibition

CompoundIC50 (μM)Structural Modification
Indole-2-carboxylic acid derivative0.13C3 long branch
This compoundTBDTBD

Q & A

Q. What are the standard synthetic protocols for Methyl 3-(aminomethyl)-1H-indole-2-carboxylate, and how can purity be optimized?

Methodological Answer: The synthesis of structurally related indole carboxylates typically involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylate are synthesized by reacting 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one under acidic conditions (Method A: 3–5 h reflux in acetic acid) . To optimize purity:

  • Use recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials.
  • Monitor reaction progress via TLC and confirm completion before quenching.
  • Employ column chromatography for intermediates if recrystallization yields insufficient purity.

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Safety protocols derived from analogous indole derivatives include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods for reactions involving volatile acetic acid or toxic byproducts.
  • Waste Management: Segregate hazardous waste (e.g., recrystallization solvents) and dispose via certified biohazard contractors .
  • Emergency Measures: For spills, neutralize acids with sodium bicarbonate before cleanup.

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., orthorhombic space group Pbcm for related indole carboxylates) .
  • Spectroscopy:
    • IR: Identify carbonyl stretches (e.g., 1704 cm⁻¹ for ester C=O) .
    • UV-Vis: Detect π→π* transitions (λmax ~297 nm in methanol) .
  • NMR: Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., aminomethyl at C3).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Cross-Validation: Compare XRD data (e.g., intermolecular H-bonding in crystal lattices ) with solution-phase NMR/IR.
  • Computational Modeling: Use DFT calculations to predict NMR chemical shifts or IR frequencies for proposed tautomers.
  • Variable-Temperature NMR: Detect dynamic processes (e.g., rotamers) causing signal splitting .

Q. What strategies improve reaction yields in the synthesis of this compound?

Methodological Answer: Yield optimization for indole carboxylates involves:

  • Catalyst Screening: Replace sodium acetate with stronger bases (e.g., DBU) to accelerate Schiff base formation.
  • Solvent Optimization: Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining yield .

Q. How does the aminomethyl substituent influence the compound’s biological activity?

Methodological Answer: The aminomethyl group enhances interactions with biological targets:

  • PROTAC Applications: Similar indole carboxylates serve as linkers in proteolysis-targeting chimeras (PROTACs) due to their ability to bind E3 ligases .
  • Antimicrobial Studies: Modify the substituent to probe structure-activity relationships (SAR) against bacterial targets .
  • Enzyme Inhibition: Use molecular docking to predict binding affinity with enzymes like kinases or cytochrome P450 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.